6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine
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Overview
Description
6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopropylamine and 2-bromoimidazole as starting materials. The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-6-cyclopropylimidazo[1,2-a]pyrazine: Shares a similar core structure but differs in the position of the bromine atom.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar fused ring system but with a pyridine ring instead of a pyrazine ring.
Uniqueness
6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of a cyclopropyl group. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-bromo-2-cyclopropylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H8BrN3/c10-8-5-13-4-7(6-1-2-6)12-9(13)3-11-8/h3-6H,1-2H2 |
InChI Key |
JPLMFKVGWHYJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C=C(N=CC3=N2)Br |
Origin of Product |
United States |
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